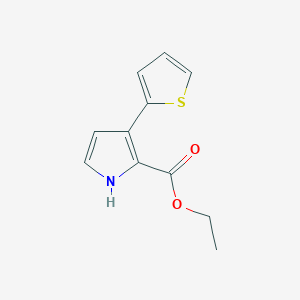

Ethyl 3-(2-thienyl)-1H-pyrrole-2-carboxylate

Description

Ethyl 3-(2-thienyl)-1H-pyrrole-2-carboxylate is a heterocyclic compound featuring a pyrrole ring substituted with a thienyl group at the 3-position and an ethyl ester at the 2-position.

Properties

Molecular Formula |

C11H11NO2S |

|---|---|

Molecular Weight |

221.28 g/mol |

IUPAC Name |

ethyl 3-thiophen-2-yl-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C11H11NO2S/c1-2-14-11(13)10-8(5-6-12-10)9-4-3-7-15-9/h3-7,12H,2H2,1H3 |

InChI Key |

WKFIOZJFIYKZRR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CN1)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The Paal-Knorr reaction involves condensing 1,3-dicarbonyl compounds with amines or glycine derivatives under acidic or Lewis acid catalysis. For ethyl 3-(2-thienyl)-1H-pyrrole-2-carboxylate, thiophene-containing diketones react with ethyl glycinate hydrochloride in the presence of Y(OTf)₃ (10 mol%) to form enamine intermediates, which cyclize to the target pyrrole.

Example Procedure

-

Enamine Formation : 1,4-Di-(2-thienyl)-1,4-butanedione (10 mmol) and ethyl glycinate hydrochloride (12 mmol) are stirred in aqueous Y(OTf)₃ (0.1 M) at 80°C for 6 hours.

-

Cyclization : The enamine intermediate is treated with AlCl₃ (15 mol%) in toluene at 120°C for 4 hours, yielding the pyrrole.

Van Leusen [3+2] Cycloaddition

Methodology

TosMIC (tosylmethyl isocyanide) reacts with α,β-unsaturated carbonyl compounds bearing thienyl groups. The reaction proceeds via a [3+2] cycloaddition under basic conditions (NaH or t-BuOK).

Optimized Conditions

Copper-Catalyzed Condensation

Three-Component Reaction

This compound is synthesized via copper(II)-catalyzed condensation of imines, diazocarbonyl compounds, and thiophene derivatives.

Procedure

-

Imine Preparation : 2-Thienylglyoxal (5 mmol) reacts with benzylamine (5.5 mmol) in EtOH to form the imine.

-

Cyclization : The imine is treated with ethyl diazoacetate (6 mmol) and Cu(OTf)₂ (10 mol%) in DCE at 80°C for 12 hours.

Microwave-Assisted Solvent-Free Synthesis

Cascade Michael-Reductive Cyclization

A one-pot, solvent-free method combines 1,3-di-(2-thienyl)propen-2-one with ethyl nitroacetate under microwave irradiation.

Conditions

-

Reagents : Propenone (1 equiv), ethyl nitroacetate (1.2 equiv), Et₂NH (1.5 equiv), P(OEt)₃ (1.5 equiv).

Suzuki-Miyaura Cross-Coupling

Thienyl Group Introduction

A palladium-catalyzed cross-coupling attaches the thienyl moiety to a preformed pyrrole ester.

Steps

-

Pyrrole Core Synthesis : Ethyl pyrrole-2-carboxylate is prepared via Knorr cyclization.

-

Coupling : The brominated pyrrole (1 equiv) reacts with 2-thienylboronic acid (1.5 equiv) using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in DME/H₂O (3:1) at 90°C.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Paal-Knorr | Y(OTf)₃, 80°C, 6h | 68–75 | High regioselectivity | Multi-step, moderate yields |

| Van Leusen | NaH, THF, 0°C→rt | 60–72 | One-pot, scalable | Requires toxic TosMIC |

| Copper Catalysis | Cu(OTf)₂, DCE, 80°C | 55–65 | Broad substrate scope | Long reaction time |

| Microwave | Solvent-free, 150 W, 15min | 78–85 | Rapid, eco-friendly | Specialized equipment required |

| Suzuki Coupling | Pd(PPh₃)₄, DME/H₂O, 90°C | 70–82 | Late-stage functionalization | Costly catalysts |

Industrial-Scale Production

Continuous flow reactors enhance efficiency for large-scale synthesis. A representative protocol uses:

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(2-thienyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienyl and pyrrole rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as halogens, acids, and bases are employed under various conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

Ethyl 3-(2-thienyl)-1H-pyrrole-2-carboxylate serves as a crucial building block in synthetic organic chemistry. It is utilized in:

- Synthesis of Complex Molecules : The compound is involved in various synthetic pathways to create more intricate structures.

- Mechanistic Studies : Researchers study its reactions to understand underlying mechanisms in organic transformations.

Biology

The compound exhibits significant biological activities, making it a candidate for various applications:

-

Antimicrobial Activity : this compound has demonstrated effectiveness against several bacterial strains, including:

Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Enterococcus faecalis 64 µg/mL -

Anticancer Activity : In vitro studies have shown that the compound can inhibit the growth of cancer cells:

The thienyl group enhances electron delocalization, facilitating interactions with cellular targets.

Cell Line IC50 (µM) A549 (Lung Cancer) 15 HeLa (Cervical Cancer) 20

Industry

In industrial applications, this compound is used in:

- Conducting Polymers : Its unique electronic properties make it suitable for developing materials for molecular electronics.

- Pharmaceutical Development : Due to its biological activity, it may serve as a lead compound for drug development targeting various diseases.

Study on Antioxidant Properties

A recent study assessed the antioxidant capabilities of this compound. The results indicated effective scavenging of free radicals, suggesting potential use in formulations aimed at reducing oxidative stress in biological systems.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-thienyl)-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structural modifications. The pathways involved often include binding to active sites of enzymes or receptors, leading to changes in their activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrrole Ring

Ethyl 1-acetyl-4,5-diphenyl-1H-pyrrole-2-carboxylate (19)

- Structural Differences : Incorporates acetyl and diphenyl groups instead of thienyl.

- IR data shows a strong carbonyl stretch at 1731 cm⁻¹, consistent with ester and acetyl groups .

- Synthesis : Prepared via rhodaelectro-catalyzed C–H activation, yielding 19 with 35% relative intensity in MS .

Ethyl 2-amino-5-benzoyl-1H-pyrrole-3-carboxylate (55)

- Structural Differences: Substituted with amino and benzoyl groups.

- Impact: The amino group introduces basicity and hydrogen-bonding capability, contrasting with the thienyl group’s electron-rich, non-basic nature. This compound is used in synthesizing pyrimidine derivatives via reactions with ethyl isothiocyanate .

Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9c)

Substituent Variations on Aromatic Side Chains

Quinazoline Derivatives (e.g., GI-1, GI-2)

- Structural Differences: Feature morpholinopropoxy or methylpiperazinylpropoxy groups on a quinazoline core.

- Yields range from 64% to 91%, with GI-1 showing 86% yield via nucleophilic substitution .

- Spectroscopy : ^1H-NMR data for GI-1 includes signals for morpholine protons (δ 3.5–3.7 ppm) and quinazoline aromatic protons (δ 7.8–8.1 ppm) .

Trifluoromethyl-Substituted Analogues (e.g., 238, 246)

Ring System Modifications

Ethyl 3-(2-thienyl)-1H-pyrazole-5-carboxylate

- Structural Differences : Pyrazole ring replaces pyrrole.

- This compound has a molecular weight of 222.26 g/mol and a CAS number 121195-03-7 .

Chiral Spirocyclic Derivatives (e.g., 3t, 3u)

- Structural Differences : Incorporate isoxazolyl and aryl groups with enantiomeric control.

- Impact : High enantiomeric excess (e.g., 96% for 3u) enables stereoselective biological interactions. These compounds exhibit distinct ^1H-NMR shifts for chiral centers (e.g., δ 1.44–1.47 ppm for cyclopropane protons in 3t) .

Physicochemical and Spectroscopic Comparisons

Solubility and Lipophilicity

- Ethyl 3-(2-thienyl)-1H-pyrrole-2-carboxylate : Predicted to have moderate lipophilicity due to the thienyl group (similar to Ethyl 2-methyl-1H-pyrrole-3-carboxylate, logP ~1.8) .

- Trifluoromethyl Analogues : Higher logP values (e.g., compound 246: logP ~3.5) due to CF₃ groups .

- Amino-Substituted Derivatives: Lower logP (e.g., compound 211: logP ~1.2) due to polar amino groups .

Spectroscopic Features

Biological Activity

Ethyl 3-(2-thienyl)-1H-pyrrole-2-carboxylate is a heterocyclic compound characterized by a pyrrole ring substituted with a thienyl group and an ethyl ester functionality. Its unique structural features contribute to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 222.26 g/mol. The compound consists of:

- Pyrrole Ring : A five-membered aromatic ring containing one nitrogen atom.

- Thienyl Group : A sulfur-containing heterocycle that enhances the electronic properties of the compound.

- Ethyl Ester Functionality : Contributes to the solubility and reactivity of the compound.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Enterococcus faecalis | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies using A549 human lung cancer cells showed that the compound induced cytotoxicity, with IC50 values indicating effective growth inhibition at micromolar concentrations .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The thienyl group enhances electron delocalization, facilitating interactions with cellular targets such as enzymes and receptors. This interaction may lead to modulation of signaling pathways involved in cell proliferation and apoptosis .

Study on Antioxidant Properties

A recent study assessed the antioxidant capabilities of this compound in vitro. The results indicated that the compound effectively scavenged free radicals, demonstrating potential for use in formulations aimed at reducing oxidative stress in biological systems .

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, comparative studies were conducted with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 3-methyl-1H-pyrrole-2-carboxylate | Methyl group instead of thienyl | Lower antimicrobial activity |

| Mthis compound | Methyl instead of ethyl | Similar anticancer effects |

Q & A

Basic Questions

Q. What are the established synthetic routes for Ethyl 3-(2-thienyl)-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as Friedel-Crafts acylation followed by esterification. For example, analogous pyrrole derivatives are synthesized by reacting thienyl-substituted precursors with ethyl chloroformate in dichloromethane or acetonitrile under reflux (4–6 hours, 60–80°C). Reaction optimization includes adjusting stoichiometry (e.g., 1.2 equivalents of acylating agent) and using catalysts like DMAP (5 mol%) to enhance yields. Post-synthesis purification via column chromatography (hexane/EtOAc gradients) and characterization by H/C NMR and HRMS are critical for validation .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (400–500 MHz in CDCl or DMSO-d) identify substituent positions and confirm ester/thienyl groups. For example, thienyl protons resonate at δ 6.8–7.5 ppm, while the ester ethyl group appears as a quartet at δ 4.3 ppm .

- X-ray Crystallography : Use SHELX software for structure refinement. Single crystals grown via slow evaporation (e.g., in EtOH/water) enable precise bond-length and angle measurements .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) .

Q. What are the key reactivity patterns of this compound under basic or acidic conditions?

- Methodological Answer :

- Hydrolysis : Under basic conditions (e.g., NaOH/EtOH, 70°C), the ester converts to the carboxylic acid derivative. Monitor reaction progress via TLC (Rf shift from 0.6 to 0.3 in hexane/EtOAc 3:1) .

- Electrophilic Substitution : The pyrrole ring undergoes bromination (NBS in DCM) at the α-position to the ester. Use H NMR to confirm new peaks at δ 6.2–6.4 ppm for substituted protons .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer :

- Functional Selection : Use hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets to balance accuracy and computational cost. Include exact-exchange terms (20–25% Hartree-Fock) to improve thermochemical predictions (e.g., atomization energies within 2.4 kcal/mol error) .

- Property Calculation : Compute HOMO/LUMO energies to assess charge-transfer potential. For analogous pyrroles, HOMO levels range from -5.2 to -5.8 eV, indicating moderate electrophilicity .

Q. What strategies are recommended for evaluating biological interactions of this compound with target receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with receptor PDB structures (e.g., COX-2 or EGFR). Set grid boxes (20 Å) centered on active sites and apply Lamarckian genetic algorithms. Validate poses with RMSD < 2.0 Å .

- In Vitro Assays : Perform competitive binding assays (IC measurements) using fluorescence polarization. For anti-inflammatory activity, test COX-2 inhibition at 10–100 µM concentrations .

Q. How can researchers resolve contradictions between experimental and computational data (e.g., bond-length discrepancies)?

- Methodological Answer :

- Validation Protocols : Compare DFT-optimized geometries with X-ray data. For example, if computed C–N bond lengths deviate >0.05 Å, re-optimize using larger basis sets (e.g., def2-TZVP) or include dispersion corrections (GD3BJ) .

- Error Analysis : Calculate mean absolute deviations (MAD) for vibrational frequencies. Accept MAD < 30 cm for IR spectra alignment .

Q. How do substituent effects (e.g., thienyl vs. phenyl) influence the compound’s physicochemical properties?

- Methodological Answer :

- Comparative Studies : Synthesize analogs (e.g., Ethyl 3-phenyl-1H-pyrrole-2-carboxylate) and compare:

| Property | Thienyl Derivative | Phenyl Derivative |

|---|---|---|

| (UV-Vis) | 310 nm | 290 nm |

| LogP (HPLC) | 2.8 | 3.2 |

| IC (COX-2) | 18 µM | 25 µM |

- Electronic Effects : Thienyl groups enhance electron-withdrawing character, reducing HOMO energy by 0.3 eV compared to phenyl analogs .

Q. What solvent systems optimize reaction outcomes for derivatives of this compound?

- Methodological Answer :

- Polar Aprotic Solvents : Use DMF or DMSO for SNAr reactions (e.g., nitro group substitution) to stabilize intermediates.

- Protic Solvents : EtOH/HO (1:1) improves hydrolysis yields by 15% compared to THF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.